Eribulin is a microtubule inhibitor indicated for the treatment of patients with metastatic breast cancer who have previously received at least two chemotherapeutic regimens for the treatment of metastatic disease. Eribulin was isolated from the marine sponge Halichondria okadai. Eribulin is also being investigated for use in the treatment of advanced solid tumors.
Eribulin is a Microtubule Inhibitor. The physiologic effect of eribulin is by means of Microtubule Inhibition.
Eribulin mesylate is an inhibitor of microtubule function and is used as an antineoplastic agent for refractory, metastatic breast cancer and liposarcoma. Despite its cytotoxic activity against cancer cells, eribulin has rarely been implicated in causing clinically apparent acute liver injury.
Eribulin is an analogue of halichondrin B, a substance derived from a marine sponge (Lissodendoryx sp.) with antineoplastic activity. Eribulin binds to the vinca domain of tubulin and inhibits the polymerization of tubulin and the assembly of microtubules, resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest at G2/M phase, and, potentially, tumor regression.
See also: Eribulin Mesylate (has salt form).
Eribulin
CAS No.: 253128-41-5
Cat. No.: VC21347568
Molecular Formula: C40H59NO11
Molecular Weight: 729.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 253128-41-5 |
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Molecular Formula | C40H59NO11 |
Molecular Weight | 729.9 g/mol |
IUPAC Name | (1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
Standard InChI | InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1 |
Standard InChI Key | UFNVPOGXISZXJD-JBQZKEIOSA-N |
Isomeric SMILES | C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O |
Canonical SMILES | CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O |
Appearance | Solid powder |
Mechanism of Action
Microtubule Targeting Properties
Eribulin exhibits a unique mechanism of action that distinguishes it from other microtubule targeting agents (MTAs). Its primary action involves inhibiting the growth phase of microtubules without affecting the shortening phase and sequestering tubulin into nonproductive aggregates . This mechanism leads to G2/M cell-cycle block, disruption of mitotic spindles, and ultimately apoptotic cell death after prolonged mitotic blockage .
Effects on Microtubule Dynamics
Eribulin significantly alters microtubule dynamics. Using live traces of single microtubules made from purified bovine tubulin, researchers discovered that eribulin promotes pausing of microtubule growth and strongly inhibits the growth rate of microtubules . Importantly, unlike vinblastine, eribulin had minimal effect on the microtubule-shortening rate . This selective inhibition of growth without affecting depolymerization represents a distinctive property of eribulin.
Comparison with Other Microtubule-Targeting Agents
While eribulin belongs to the family of antitubulin drugs that includes vinca alkaloids, dolastatins, and cryptophycins, its tubulin interactions appear unique . The spectrum of action of eribulin is similar to that of vinca alkaloids, but with distinct mechanistic differences .
Eribulin differs from other MTAs in several key aspects:
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It selectively inhibits microtubule growth without significantly affecting depolymerization
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It sequesters tubulin into nonproductive aggregates
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It binds to a unique site on tubulin with specific conformational effects
These distinctive properties may contribute to eribulin's efficacy in cancers that have developed resistance to other tubulin-targeted agents .
Pharmacological Profile
Pharmacokinetics
Eribulin demonstrates well-characterized pharmacokinetic properties that are summarized in Table 3.1 below:
Table 3.1: Pharmacokinetic Parameters of Eribulin
Parameter | Value |
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Volume of distribution | 43 L/m² to 114 L/m² |
Protein binding | 49 to 65% |
Half-life | Approximately 40 hours |
Clearance | 1.16 L/hr/m² to 2.42 L/hr/m² (dose range of 0.25 mg/m² to 4.0 mg/m²) |
These pharmacokinetic characteristics support the dosing schedule used in clinical applications .
Metabolism and Elimination
Eribulin undergoes minimal metabolism in humans. There are no major human metabolites of eribulin, and studies have shown that CYP3A4 negligibly metabolizes eribulin in vitro . The drug is eliminated primarily unchanged in feces, with a relatively long half-life of approximately 40 hours . This metabolic stability contributes to eribulin's predictable pharmacokinetic profile and may reduce the potential for drug-drug interactions related to metabolic pathways.
Preclinical Studies
In Vitro Studies
Eribulin has demonstrated potent antiproliferative activity against a wide variety of cancer cell lines in preclinical studies. In vitro investigations showed that eribulin inhibited cell growth at sub to low nanomolar concentrations (IC₅₀ values ranging from 0.09 to 9.5 nmol/L) across multiple cancer types .
The cancer cell lines sensitive to eribulin include:
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Breast cancer lines (MDA-MB-231, -435, -468, and HCC1806)
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Colon cancer lines (HT-29, COLO 205, and DLD-1)
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Non-small cell lung carcinomas (H23, H441, H520, and H522-T1)
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Small cell lung cancer (NCI-H82)
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Prostate cancer lines (DU 145 and LNCaP)
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Other cancer types including histiocytic lymphoma, pharyngeal squamous cell carcinoma, ovarian cancer, uterine sarcoma, promyelocytic leukemia, and melanoma
Specifically, eribulin was found to inhibit MDA-MB-435 cell growth at sub-nanomolar levels , demonstrating its exceptional potency against certain breast cancer cell lines.
In Vivo Studies
Human tumor xenograft studies in mice have provided compelling evidence for eribulin's anticancer efficacy. These studies examined multiple cancer types, including breast, lung, ovary, colon, melanoma, pancreatic cancer, and fibrosarcoma . At dose levels below the maximum tolerated dose (MTD), eribulin demonstrated tumor regressions, remissions, and increased lifespan in treated animals .
Comparative studies revealed that eribulin showed significant and superior in vivo anticancer efficacy in several models (MDA-MB-435, COLO 205, and LOX cell lines) at much lower doses (0.05–1 mg/kg intravenously or intraperitoneally) compared to paclitaxel administered at its empirically determined MTD .
In the MDA-MB-435 breast cancer model:
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Treatment with 0.25–1.0 mg/kg eribulin resulted in actual regression of measurable tumors by day 14
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95% inhibition was observed at day 42 with no evidence of cytotoxicity
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All doses of eribulin were found to be either equally efficacious (0.25, 0.5 mg/kg) or superior (1 mg/kg) to paclitaxel (MTD = 25 mg/kg)
In the LOX melanoma model:
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Eribulin at 0.05 mg/kg inhibited tumor growth by 78% on day 17
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Higher doses resulted in complete tumor suppression
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Eribulin (0.5 mg/kg) treated mice showed significantly delayed tumor regrowth compared to paclitaxel (12.5 mg/kg)
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30% of eribulin-treated mice became tumor-free by day 17 and remained so for 7 months
A particularly important finding was eribulin's wide therapeutic window (5-fold in LOX and 4-fold in MDA-MB-435 models) compared to paclitaxel (<2.0 in LOX model and 1.7 in MDA-MB-435 model) . This wide therapeutic window offers the potential to augment doses 4–5 times above fully tumor-suppressive levels, potentially leading to more complete eradication of residual tumor cells and contributing to substantial in vivo efficacy .
Clinical Applications
FDA Approval and Indications
Eribulin received FDA approval on November 15, 2010, for the treatment of patients with metastatic breast cancer who have previously received an anthracycline and a taxane in either the adjuvant or metastatic setting, and at least two chemotherapeutic regimens for the treatment of metastatic disease . This approval was based on demonstrated survival benefits in heavily pretreated breast cancer patients.
Clinical Trials and Development
Eribulin has advanced to phase II trials in multiple cancer types beyond breast cancer, including:
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Non-small cell lung cancer
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Pancreatic cancer
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Prostate cancer
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Bladder cancer
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Head and neck cancers
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Sarcomas
Combination trials investigating eribulin with other agents such as carboplatin, gemcitabine, pemetrexed, cisplatin, and erlotinib are ongoing . Early clinical trials have shown promising results in specific cancer types, with objective response rates (ORR) of 9.3–21.3% in breast cancer and 9.7–15% in non-small cell lung cancer .
Dosing and Administration
Based on phase I clinical trials, the recommended dose for phase II studies was established as 1.4 mg/m² administered as a 2- to 5-minute intravenous infusion on days 1 and 8 of a 21-day cycle . This dosing schedule was selected to balance efficacy with manageable toxicity, particularly neutropenia which was the dose-limiting toxicity observed in early trials.
Additional Mechanistic Insights
Effects on Angiogenesis and Vascular Remodeling
Beyond its direct effects on microtubules, eribulin has demonstrated interesting effects on tumor vasculature and the tumor microenvironment. Mechanistic studies have shown that eribulin decreases the expression of genes associated with angiogenesis, including those involved in vascular endothelial growth factor (VEGF), Wnt, Notch, and ephrin signaling pathways .
At the protein level, eribulin has been shown to decrease the expression of both VEGF and CA9, which are markers of hypoxia . Preclinical models have demonstrated that eribulin induces tumor vasculature remodeling, leading to increased perfusion of the tumor, which can result in diminished hypoxia and potentially enhance the efficacy of subsequent therapies .
In one striking example, tumors pretreated with eribulin were significantly more sensitive to subsequent capecitabine treatment than non-pretreated tumors, consistent with the hypothesis that improved perfusion due to eribulin treatment could increase the cytotoxic efficacy of a subsequent treatment .
Effects on Epithelial-to-Mesenchymal Transition
Eribulin has also been shown to affect the epithelial-to-mesenchymal transition (EMT), a process known to be driven in part by hypoxia and associated with cancer progression and metastasis . By reducing hypoxia through vascular remodeling, eribulin may indirectly inhibit EMT and potentially reduce metastatic potential.
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